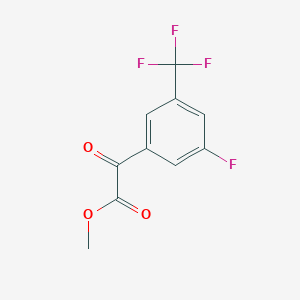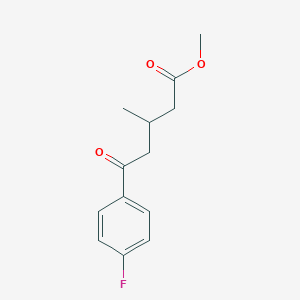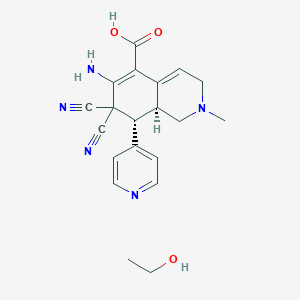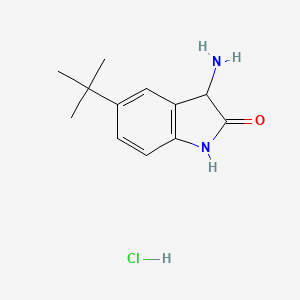
3-アミノ-5-tert-ブチル-2,3-ジヒドロ-1H-インドール-2-オン塩酸塩
概要
説明
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . These interactions can lead to the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the synthesis of indole derivatives can be run under solvent-free conditions , suggesting that the synthesis environment can impact the properties of the compound.
実験室実験の利点と制限
One of the advantages of using 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride in lab experiments is its high potency and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride. These include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to improve its accessibility for research purposes.
Conclusion
In conclusion, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
がん治療
インドール誘導体は、本化合物など、がん治療の可能性について広く研究されてきました。これらは、がん細胞の増殖と生存に不可欠な様々な生物学的経路と相互作用することができます。 例えば、いくつかのインドール誘導体は、がん細胞でしばしば過剰に活性化しているチロシンキナーゼの活性を阻害することが示されています .
抗菌活性
インドール核は抗菌性を有することが知られています。研究によると、3-アミノ-5-tert-ブチル-2,3-ジヒドロ-1H-インドール-2-オン塩酸塩に見られるような、インドール構造の修飾は、この活性を高める可能性があります。 これらの化合物は、さまざまな細菌や真菌に対して効果的であり、新規抗生物質の開発において貴重な存在です .
神経変性疾患
インドールは、神経伝達物質系を調節する能力により、神経変性疾患の治療に関連付けられています。 インドールの誘導体は、アルツハイマー病やパーキンソン病などの疾患における神経保護効果や認知機能改善の可能性について研究されています .
抗炎症および鎮痛効果
インドール誘導体の抗炎症および鎮痛特性により、新しい鎮痛薬の開発候補となっています。 これらの化合物は、痛みの感覚に関与する炎症性サイトカインやメディエーターの合成を阻害することで作用します .
心臓血管疾患
インドール誘導体は、血管内皮細胞や平滑筋細胞に影響を与えることで、心臓血管の健康に影響を与える可能性があります。 これらの化合物は、血管拡張効果や動脈硬化症(心臓発作や脳卒中の主要な原因)の予防の可能性について研究されています .
抗ウイルスおよび抗寄生虫用途
研究によると、インドール誘導体は、さまざまなRNAおよびDNAウイルスに対して抗ウイルス活性を示す可能性があります。 さらに、これらの化合物は、特にマラリアなどの疾患の治療における抗寄生虫効果についても試験されています .
農業用途
インドール誘導体は、農業においても重要な役割を果たしています。これらの化合物は、成長促進剤として作用し、オーキシンなどの植物ホルモンの合成に関与しています。 そのため、作物の収量を増やし、害虫への抵抗力を高めるのに役立ちます .
材料科学
インドール誘導体の構造特性は、材料科学での用途に適しています。 これらの化合物は、有機半導体の合成や、発光ダイオード(LED)などの電子デバイスの構成要素として使用できます .
生化学分析
Biochemical Properties
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlights its potential as a therapeutic agent. The nature of these interactions often involves binding to active sites or allosteric sites, leading to inhibition or activation of the target biomolecule.
Cellular Effects
The effects of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in apoptosis, cell cycle regulation, and immune response . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Alternatively, it may interact with transcription factors, influencing the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation of the compound over time can lead to the formation of metabolites with distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects . Threshold effects observed in these studies highlight the importance of dose optimization for achieving desired therapeutic outcomes. Toxicity studies have shown that high doses of the compound can cause liver and kidney damage, emphasizing the need for careful dose selection in preclinical and clinical studies.
Metabolic Pathways
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, the compound’s presence in the nucleus may affect gene expression, while its localization in the mitochondria may impact cellular metabolism.
特性
IUPAC Name |
3-amino-5-tert-butyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9;/h4-6,10H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFOCNLHQTLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461706-05-7 | |
| Record name | 2H-Indol-2-one, 3-amino-5-(1,1-dimethylethyl)-1,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)

![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)
![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
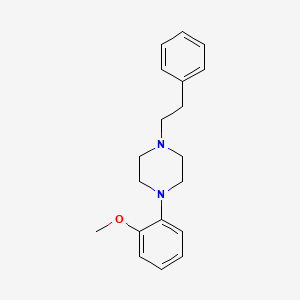
![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)
